molecular formula C12H15Cl2NO3S B224855 2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide

2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide

Cat. No. B224855
M. Wt: 324.2 g/mol
InChI Key: LQWMTBDKZFXYQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This chemical compound has been extensively studied in scientific research due to its potential therapeutic applications in various diseases.

Mechanism of Action

2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide selectively binds to the adenosine A1 receptor, preventing adenosine from binding to the receptor. This blocks the downstream signaling pathways that are activated by the receptor. The adenosine A1 receptor is involved in the regulation of various physiological processes, including neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects
2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. In animal studies, 2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide has been shown to increase wakefulness and decrease sleep time. It also has been shown to have potential therapeutic effects in cardiovascular diseases, such as reducing ischemia-reperfusion injury. Additionally, 2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide has been shown to have potential therapeutic effects in pain management.

Advantages and Limitations for Lab Experiments

One advantage of using 2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to study the effects of adenosine signaling specifically through this receptor. However, one limitation of using 2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide is its potential off-target effects. It is important to control for these effects in experiments to ensure that the observed effects are due to the blocking of the adenosine A1 receptor specifically.

Future Directions

There are several future directions for the use of 2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide in scientific research. One potential application is in the study of sleep disorders. 2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide could be used to study the effects of adenosine signaling on sleep regulation and to develop new therapies for sleep disorders. Another potential application is in the study of cardiovascular diseases. 2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide could be used to further investigate the potential therapeutic effects of adenosine A1 receptor blockade in these diseases. Additionally, 2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide could be used as a tool to study the role of the adenosine A1 receptor in pain perception and to develop new therapies for pain management.
Conclusion
In conclusion, 2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide is a selective antagonist of the adenosine A1 receptor that has been extensively studied in scientific research. Its selectivity for the adenosine A1 receptor makes it a valuable tool for studying the effects of adenosine signaling on various physiological processes. 2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide has potential therapeutic applications in various diseases, including sleep disorders, cardiovascular diseases, and pain management. Further research is needed to fully understand the potential of 2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide in these applications.

Synthesis Methods

The synthesis of 2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with cyclopentylamine followed by methoxylation with sodium methoxide. The resulting compound is then purified using column chromatography. The purity of the compound is confirmed using spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide has been used extensively in scientific research as a tool to study the adenosine A1 receptor. This receptor is involved in various physiological processes, including sleep regulation, cardiovascular function, and pain perception. 2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide is used to block the adenosine A1 receptor, allowing researchers to study the effects of adenosine signaling on these processes.

properties

Product Name

2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide

Molecular Formula

C12H15Cl2NO3S

Molecular Weight

324.2 g/mol

IUPAC Name

2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide

InChI

InChI=1S/C12H15Cl2NO3S/c1-18-11-6-10(14)12(7-9(11)13)19(16,17)15-8-4-2-3-5-8/h6-8,15H,2-5H2,1H3

InChI Key

LQWMTBDKZFXYQY-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)NC2CCCC2)Cl

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)NC2CCCC2)Cl

Origin of Product

United States

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